ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C30H25N3O3S2 and its molecular weight is 539.67. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Stability
A study focused on the synthesis of bisbenzothieno[3,2-b:2',3'-e]pyridines, revealing insights into the chemical properties and stability of related compounds. The process involves heating potassium 3-aminobenzo[b]thiophene-2-carboxylate with ethyl propiolate or ethyl 3-ethoxyacrylate, yielding products with significant stability against oxidizing agents compared to reference compounds such as nifedipine (Görlitzer & Meyer, 2004).
Antimicrobial and Antituberculosis Activity
Research into thiazole-aminopiperidine hybrid analogues has shown promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents. One particular compound demonstrated significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting its potential as a therapeutic agent (Jeankumar et al., 2013).
Antibacterial and Antioxidant Properties
A study on the synthesis of novel benzothiazole derivatives through a one-pot, microwave-assisted process has identified compounds with antibacterial, antioxidant, and antitubercular activities. This research underscores the compound's potential in pharmaceutical applications, especially in combating bacterial infections and oxidative stress (Bhoi et al., 2016).
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3S2/c1-2-36-30(35)33-17-16-22-25(18-33)38-29(26(22)28-31-23-10-6-7-11-24(23)37-28)32-27(34)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFZFNCZKWDUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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